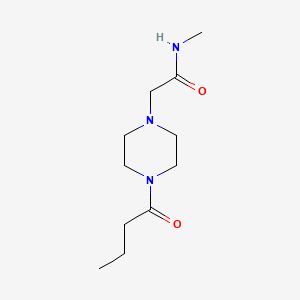
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology.
Mécanisme D'action
The mechanism of action of 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. It has also been suggested that the compound interacts with specific receptors and enzymes in the body to produce its effects.
Biochemical and physiological effects:
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has been shown to produce various biochemical and physiological effects in the body. It has been reported to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which play a crucial role in the development of various diseases. The compound has also been shown to inhibit the activity of specific enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. Furthermore, 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has been reported to enhance the expression of specific proteins such as Bcl-2 and p21, which regulate cell survival and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. The compound is also soluble in various solvents, which makes it suitable for use in different experimental setups. However, the compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. Therefore, caution should be exercised when using the compound in experiments involving animals or humans.
Orientations Futures
There are several future directions for research on 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide. One area of research is to investigate the compound's potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetics and toxicity profile. Another area of research is to explore the compound's potential as a chemical probe for studying specific signaling pathways and enzymes. The compound's ability to modulate various signaling pathways makes it a promising tool for investigating the underlying mechanisms of various diseases. Additionally, further studies are needed to investigate the compound's potential as a drug delivery system for targeted drug delivery. The compound's ability to selectively bind to specific receptors and enzymes makes it a promising candidate for developing targeted drug delivery systems.
Méthodes De Synthèse
The synthesis of 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide involves the reaction of N-methylacetamide with 4-butanoylpiperazine in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product in high yield and purity. The synthesis method of 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has been optimized and improved by various researchers to make it more efficient and cost-effective.
Applications De Recherche Scientifique
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(4-butanoylpiperazin-1-yl)-N-methylacetamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(4-butanoylpiperazin-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-4-11(16)14-7-5-13(6-8-14)9-10(15)12-2/h3-9H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYWUZNFPHDTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)

![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-3-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7567116.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)
![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![4-chloro-N,N-dimethyl-2-[[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]amino]benzamide](/img/structure/B7567145.png)

![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)